molecular formula C18H20N6S B11184007 4-methyl-N-{5-[2-(thiophen-2-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine

4-methyl-N-{5-[2-(thiophen-2-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine

Cat. No.: B11184007
M. Wt: 352.5 g/mol
InChI Key: DNPLFWOWPUZNRM-UHFFFAOYSA-N
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Description

4-methyl-N-{5-[2-(thiophen-2-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine is a complex organic compound that features a quinazoline core linked to a thiophene moiety through a triazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-{5-[2-(thiophen-2-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine typically involves multi-step organic reactions. One common approach is the condensation of quinazoline derivatives with thiophene-containing intermediates under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to optimize the production process. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-{5-[2-(thiophen-2-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-methyl-N-{5-[2-(thiophen-2-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-N-{5-[2-(thiophen-2-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved can include signal transduction cascades and gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-{5-[2-(thiophen-2-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine is unique due to its specific structural configuration, which imparts distinct electronic and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C18H20N6S

Molecular Weight

352.5 g/mol

IUPAC Name

4-methyl-N-[3-(2-thiophen-2-ylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine

InChI

InChI=1S/C18H20N6S/c1-13-15-6-2-3-7-16(15)22-18(21-13)23-17-19-11-24(12-20-17)9-8-14-5-4-10-25-14/h2-7,10H,8-9,11-12H2,1H3,(H2,19,20,21,22,23)

InChI Key

DNPLFWOWPUZNRM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC2=CC=CC=C12)NC3=NCN(CN3)CCC4=CC=CS4

Origin of Product

United States

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